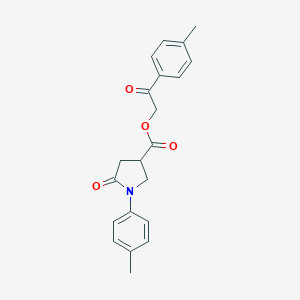
2-(4-Methylphenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEPHEDRONE, is a psychoactive drug that belongs to the cathinone family. It is a synthetic stimulant that is chemically similar to amphetamines. MEPHEDRONE is known for its euphoric, stimulating, and empathogenic effects. It has been used recreationally and has been reported to have a high potential for abuse. However, in recent years, MEPHEDRONE has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
2-(4-Methylphenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a dopamine and serotonin reuptake inhibitor. It increases the levels of dopamine and serotonin in the brain, which leads to its euphoric and stimulating effects. This compound also acts as a norepinephrine reuptake inhibitor, which contributes to its sympathomimetic effects.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its euphoric and stimulating effects. This compound can also cause anxiety, agitation, and paranoia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methylphenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has advantages and limitations for lab experiments. Its advantages include its ability to cross the blood-brain barrier and its potential therapeutic properties. However, this compound has limitations, including its potential for abuse and its side effects.
Zukünftige Richtungen
2-(4-Methylphenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potential for future research in the field of neuroscience and pharmacology. It can be studied for its potential use in the treatment of various neurological and psychiatric disorders. Future research can also focus on the development of safer and more effective analogs of this compound that have fewer side effects and a lower potential for abuse. Additionally, research can focus on the development of new techniques for the synthesis of this compound and its analogs.
Synthesemethoden
2-(4-Methylphenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a simple reaction between 4-methylpropiophenone and 2-ethylamino-1-phenylpropan-1-one. The reaction involves the use of reagents such as hydrochloric acid, sodium hydroxide, and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and alcohol.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use as an antidepressant, anxiolytic, and analgesic. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-16-6-4-5-7-19(16)23-13-18(12-21(23)25)22(26)27-14-20(24)17-10-8-15(2)9-11-17/h4-11,18H,3,12-14H2,1-2H3 |
InChI-Schlüssel |
ASYACFHIBYFYDZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















